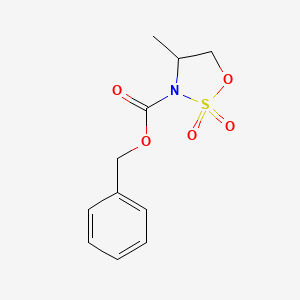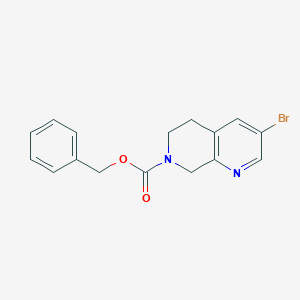
tert-Butyl (R)-6-Amino-2-(Fmoc-amino)hexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl ®-6-Amino-2-(Fmoc-amino)hexanoate: is a compound commonly used in peptide synthesis. It features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is widely utilized in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal under mildly basic conditions. The compound is particularly valuable in the synthesis of peptides and proteins, where it helps in protecting the amino group during the coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ®-6-Amino-2-(Fmoc-amino)hexanoate typically involves the following steps:
Protection of the Amino Group: The amino group of ®-6-aminohexanoic acid is protected using the Fmoc group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.
Esterification: The carboxyl group of the protected amino acid is then esterified with tert-butyl alcohol in the presence of a catalyst like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrial production of tert-Butyl ®-6-Amino-2-(Fmoc-amino)hexanoate follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Purification: The product is purified using techniques such as crystallization or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions:
Deprotection: The Fmoc group can be removed under basic conditions using reagents like piperidine or pyrrolidine.
Coupling Reactions: The compound can undergo coupling reactions with other amino acids or peptides using coupling agents like DCC or HATU.
Common Reagents and Conditions:
Deprotection: Piperidine in dimethylformamide (DMF) or pyrrolidine in less polar solvents like dimethyl sulfoxide (DMSO) and ethyl acetate (EtOAc).
Coupling: DCC or HATU in the presence of bases like N-methylmorpholine (NMM).
Major Products:
Deprotection: Removal of the Fmoc group yields the free amino compound.
Coupling: Formation of peptide bonds with other amino acids or peptides.
Scientific Research Applications
Chemistry:
Peptide Synthesis: Widely used in the synthesis of peptides and proteins due to its stability and ease of removal.
Solid-Phase Peptide Synthesis (SPPS): Integral in SPPS for the stepwise assembly of peptides.
Biology and Medicine:
Drug Development: Used in the synthesis of peptide-based drugs and therapeutic agents.
Bioconjugation: Facilitates the attachment of peptides to other biomolecules for research and therapeutic purposes.
Industry:
Pharmaceuticals: Employed in the large-scale production of peptide drugs.
Biotechnology: Used in the development of diagnostic tools and biosensors.
Mechanism of Action
The primary mechanism of action of tert-Butyl ®-6-Amino-2-(Fmoc-amino)hexanoate involves the protection of the amino group during peptide synthesis. The Fmoc group prevents unwanted side reactions by temporarily blocking the amino group. Upon completion of the desired reactions, the Fmoc group is removed under basic conditions, revealing the free amino group for further coupling reactions.
Comparison with Similar Compounds
tert-Butyl ®-6-Amino-2-(Boc-amino)hexanoate: Uses a tert-butyloxycarbonyl (Boc) protecting group instead of Fmoc.
tert-Butyl ®-6-Amino-2-(Cbz-amino)hexanoate: Uses a carbobenzoxy (Cbz) protecting group.
Uniqueness:
Fmoc Group: The Fmoc group is preferred for its stability and ease of removal under mildly basic conditions, making it more suitable for SPPS compared to Boc and Cbz groups, which require acidic conditions for removal.
Properties
Molecular Formula |
C25H32N2O4 |
|---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
tert-butyl 6-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoate |
InChI |
InChI=1S/C25H32N2O4/c1-25(2,3)31-23(28)22(14-8-9-15-26)27-24(29)30-16-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h4-7,10-13,21-22H,8-9,14-16,26H2,1-3H3,(H,27,29) |
InChI Key |
DATXIRBCQJWVSF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCCCN)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3-[4-(benzyloxy)phenyl]-2-oxopropanoate](/img/structure/B13679185.png)

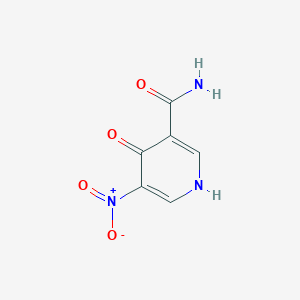
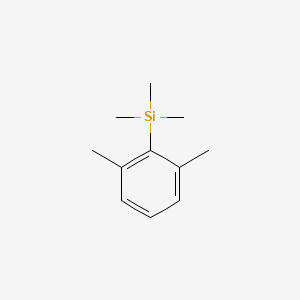
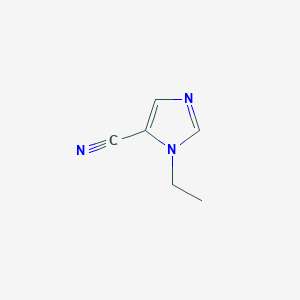

![2-(2-Chlorophenyl)-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B13679214.png)
![2-(4-Chlorophenyl)-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B13679230.png)
![3-{[4-(Dimethylamino)butanoyl]amino}-N-(4-{[4-(Pyridin-3-Yl)pyrimidin-2-Yl]amino}phenyl)benzamide](/img/structure/B13679238.png)
![tert-butyl N-[3-(4-bromopyrazol-1-yl)-1-bicyclo[1.1.1]pentanyl]carbamate](/img/structure/B13679240.png)
![5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-5-carbonitrile](/img/structure/B13679245.png)
![5-Bromo-3,7-dichloro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13679249.png)
